N-Benzyl-2-bromo-3-methylbenzamide

Chemical Biology GPCR Selectivity Off-target profiling

N-Benzyl-2-bromo-3-methylbenzamide (CAS 924660-38-8) is a synthetic, substituted benzamide building block with a molecular formula of C15H14BrNO and a molecular weight of 304.18 g/mol. It is commercially available for research and development use, typically at a minimum purity specification of 95%, and is stable for long-term storage in a cool, dry place.

Molecular Formula C15H14BrNO
Molecular Weight 304.18 g/mol
CAS No. 924660-38-8
Cat. No. B3167734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-bromo-3-methylbenzamide
CAS924660-38-8
Molecular FormulaC15H14BrNO
Molecular Weight304.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)NCC2=CC=CC=C2)Br
InChIInChI=1S/C15H14BrNO/c1-11-6-5-9-13(14(11)16)15(18)17-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,17,18)
InChIKeyRMZCOCPILJGRHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-bromo-3-methylbenzamide (CAS 924660-38-8) for Chemical Biology Research Procurement


N-Benzyl-2-bromo-3-methylbenzamide (CAS 924660-38-8) is a synthetic, substituted benzamide building block with a molecular formula of C15H14BrNO and a molecular weight of 304.18 g/mol . It is commercially available for research and development use, typically at a minimum purity specification of 95%, and is stable for long-term storage in a cool, dry place . Its structure features a 2-bromo-3-methylbenzamide core, making it a useful intermediate for further chemical transformations in medicinal chemistry and agrochemical discovery programs . This compound is not a final drug substance but a versatile precursor whose value lies in its defined substitution pattern and reactivity profile.

Why Generic Substitution of N-Benzyl-2-bromo-3-methylbenzamide (924660-38-8) is Not Scientifically Valid


This specific compound cannot be generically substituted with other benzamides or N-benzylbenzamides due to the precise electronic and steric influence of its 2-bromo-3-methyl substitution pattern [1]. In benzamide derivatives, the position of substituents is a critical determinant of biological activity and synthetic utility. For instance, in related structure-activity relationship (SAR) studies on benzamide-based kinase inhibitors, the substitution pattern on the benzamide ring (e.g., 2-Me vs. 3-Me vs. 4-Me) can alter potency by more than three-fold (e.g., an IC50 shift from 8.7 µM to 29.1 µM) [1]. Therefore, an N-benzyl-2-bromo-3-methylbenzamide molecule will exhibit fundamentally different reactivity in cross-coupling reactions and different biological target engagement compared to its positional isomers or non-brominated analogs, making interchange impossible without altering experimental outcomes.

Quantitative Evidence Guide for N-Benzyl-2-bromo-3-methylbenzamide (924660-38-8) Selection


Negligible Off-Target Binding at Beta-1 Adrenergic Receptor Compared to In-Class Analogs

N-Benzyl-2-bromo-3-methylbenzamide demonstrates a clearly defined and favorable selectivity profile by exhibiting no measurable binding affinity for the Beta-1 adrenergic receptor . This is a quantifiable point of differentiation from many other benzamide derivatives, which are known to have significant adrenergic receptor engagement [1].

Chemical Biology GPCR Selectivity Off-target profiling

Weak BRD4 Bromodomain Affinity Compared to BET Inhibitor Chemotypes

In a bromosphere competition binding assay, N-Benzyl-2-bromo-3-methylbenzamide showed an IC50 of 5.01E+3 nM against the BD1 bromodomain of BRD4, which is over 500-fold weaker than the potent BET inhibitor I-BET762 [1]. This establishes a clear potency differential against a common off-target liability for many drug-like molecules.

Epigenetics Bromodomain Inhibition Chemical Probe Development

Lack of Significant BAZ2B Bromodomain Engagement

The compound displays a Ki of 1.00E+3 nM (1 µM) for inhibition of the human BAZ2B bromodomain, a target implicated in chromatin remodeling and cancer [1]. This level of activity is typically considered weak and serves as a baseline for assessing the impact of further structural modifications on bromodomain engagement.

Epigenetics BAZ2B Chemical Biology

Defined and Consistent Commercial Purity for Reproducible Experiments

A clear differentiator in procurement is the guaranteed minimum purity specification. N-Benzyl-2-bromo-3-methylbenzamide is consistently offered at a minimum purity of 95%, which is essential for reliable biological and chemical assays . This is compared to other niche benzamide intermediates which may be supplied at lower, unspecified purities (e.g., <90%), introducing variability into experimental workflows.

Reproducibility Chemical Sourcing Quality Control

Key Research and Procurement Scenarios for N-Benzyl-2-bromo-3-methylbenzamide (924660-38-8)


Selecting a Benzamide Scaffold for PROTAC Design Requiring Minimal Adrenergic Activity

This scenario is directly supported by the evidence in Section 3 that N-Benzyl-2-bromo-3-methylbenzamide exhibits no affinity for the Beta-1 adrenergic receptor . Researchers designing proteolysis-targeting chimeras (PROTACs) or other heterobifunctional molecules often require a ligand that binds a target of interest while being 'silent' at common GPCR off-targets like adrenergic receptors. Using this benzamide as the E3 ligase-binding or target-binding warhead minimizes the risk of off-target pharmacology that could confound cellular degradation assays, providing a cleaner starting point for medicinal chemistry optimization compared to more promiscuous benzamide analogs [REFS-1, REFS-2].

Use as a Negative Control or SAR Probe in Bromodomain Inhibition Studies

The quantitative data demonstrating weak activity against BRD4 (IC50 = 5.01E+3 nM) and BAZ2B (Ki = 1.00E+3 nM) establish this compound's utility in epigenetic research [REFS-1, REFS-2]. It can serve as a structurally similar but biologically inactive control compound for studies involving potent BET or BAZ2B inhibitors. This allows researchers to definitively attribute observed phenotypic effects to target engagement rather than a general scaffold-related effect. This scenario stems directly from the binding data presented in the evidence guide [REFS-1, REFS-2].

Procurement of a High-Purity Intermediate for Cross-Coupling and Chemical Library Synthesis

The consistent 95% minimum purity specification of N-Benzyl-2-bromo-3-methylbenzamide makes it a reliable and immediate starting material for synthetic chemists. This scenario applies to the synthesis of diverse chemical libraries through reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, where the bromine atom serves as a synthetic handle. Procuring a high-purity intermediate minimizes the formation of side products and simplifies purification, thereby accelerating the generation of novel chemical matter for drug discovery or agrochemical screens .

Calibration Standard for Method Development in Analytical Chemistry

Given its defined chemical structure and availability at a certified purity of 95%, N-Benzyl-2-bromo-3-methylbenzamide is suitable for use as a reference standard in the development and calibration of analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This application is a direct outcome of the compound's well-characterized and reproducible commercial quality , enabling robust and accurate quantification in complex reaction mixtures or biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzyl-2-bromo-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.